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Compound of Interest

Compound Name: (R)-ML375

Cat. No.: B12374501 Get Quote

An In-depth Technical Guide to (R)-ML375: Commercial Availability and Sourcing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, sourcing, and key

experimental data related to (R)-ML375. While the (R)-enantiomer itself is inactive, it is often

used as a negative control for its pharmacologically active counterpart, (S)-ML375, a potent

and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor

(mAChR).

Commercial Availability
(R)-ML375 is readily available from several commercial suppliers, facilitating its use in research

and development. Below is a summary of its availability from prominent vendors.

Supplier Catalog Number Purity Notes

MedchemExpress HY-12567A 98.19%[1]

Also available as part

of various compound

libraries.

Sigma-Aldrich

Not explicitly found for

(R)-ML375, but they

carry the active (S)-

enantiomer, ML375.

≥98% (HPLC)[2]
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Sourcing and Synthesis
The active compound, (S)-ML375 (also referred to as ML375 or VU0483253), was identified

through a functional high-throughput screen. The racemic mixture was synthesized, and the

enantiomers were subsequently separated.[3] The (S)-enantiomer was found to possess all the

M5 negative allosteric modulator activity, while the (R)-enantiomer was inactive.[3]

A general synthetic scheme involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with

ethylenediamine to form the core imidazoisoindolone scaffold. This is followed by acylation with

3,4-difluorobenzoyl chloride to yield the racemic product.[3] The enantiomers can then be

separated using chiral supercritical fluid chromatography (SFC).[3]

Physicochemical and Pharmacokinetic Properties of
(S)-ML375
The following tables summarize the key in vitro and in vivo properties of the active (S)-

enantiomer.

Table 1: In Vitro Activity of (S)-ML375[3][4]

Parameter Species Value

M5 IC50 Human 300 nM

Rat 790 nM

M1-M4 IC50 Human & Rat >30 µM

Table 2: Pharmacokinetic Parameters of (S)-ML375[3][5]
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Parameter Species Value Route

Clearance (CLp) Rat 2.5 mL/min/kg IV

Cynomolgus Monkey 3.0 mL/min/kg IV

Half-life (T1/2) Rat 80 hr IV

Cynomolgus Monkey 10 hr IV

Oral Bioavailability

(%F)
Rat 80% Oral

Cmax Rat 1.4 µM Oral

Tmax Rat 7 hours Oral

Mechanism of Action
(S)-ML375 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.

[4][5] It does not bind to the orthosteric site where acetylcholine binds but rather to a novel

allosteric site located at the interface of transmembrane helices 2, 3, and 4 of the receptor.[6]

This binding results in a conformational change that reduces the affinity and/or efficacy of

orthosteric agonists like acetylcholine.[7][8] This is demonstrated by a decrease in the potency

of acetylcholine in functional assays and a slowing of the dissociation rate of radiolabeled

antagonists from the receptor.[6]
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Caption: Signaling pathway of M5 receptor modulation by (S)-ML375.
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Experimental Protocols
In Vivo Dissolution for Animal Studies
For in vivo experiments, (S)-ML375 can be prepared as a suspension. A common protocol

involves the following steps:[5]

Prepare a stock solution of (S)-ML375 in DMSO (e.g., 50 mg/mL).

For a final solution, add the DMSO stock solution to corn oil. A typical ratio is 10% DMSO

and 90% corn oil by volume.

Mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication

can be used to aid dissolution.

It is recommended to prepare the working solution fresh on the day of use.

Another formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 2.5

mg/mL solution:

Prepare a 25 mg/mL stock solution in DMSO.

Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

Add 50 µL of Tween-80 and mix.

Add 450 µL of saline to reach the final volume of 1 mL.
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Caption: Workflow for preparing (S)-ML375 for in vivo dosing.

In Vitro Functional Assays
Calcium Mobilization Assay:

This assay is used to determine the potency of M5 modulators.

CHO cells stably expressing the human or rat M5 receptor are plated in 384-well plates.

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

(S)-ML375 is added to the wells at various concentrations.

The cells are then stimulated with an EC80 concentration of acetylcholine.
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The change in fluorescence, indicative of intracellular calcium mobilization, is measured

using a plate reader (e.g., FLIPR).

IC50 values are calculated from the concentration-response curves.

Inositol Phosphate (IP) Accumulation Assay:

This assay measures the accumulation of inositol monophosphate, a downstream product of

Gq/11 signaling.

CHO-K1 cells expressing the human M5 receptor are plated.

The cells are incubated with myo-[3H]inositol to label the phosphoinositide pools.

The cells are then treated with (S)-ML375 followed by stimulation with acetylcholine in the

presence of LiCl (to inhibit inositol monophosphatase).

The reaction is terminated, and the cells are lysed.

Total inositol phosphates are isolated using anion-exchange chromatography.

The amount of [3H]IP is quantified by scintillation counting.
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Caption: Experimental workflows for in vitro functional assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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